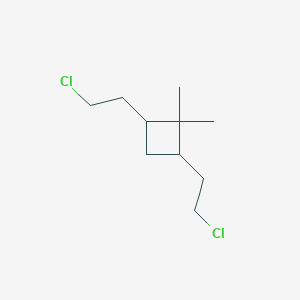
2-(2-Bromobenzyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromobenzyl)-4-methylphenol is an organic compound with a molecular formula of C14H13BrO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 2-bromobenzyl group and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzyl)-4-methylphenol typically involves the bromination of 4-methylphenol followed by a Friedel-Crafts alkylation reaction with 2-bromobenzyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-Bromobenzyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
2-(2-Bromobenzyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(2-Bromobenzyl)-4-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to modulate biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Bromobenzyl alcohol
- 4-Methylphenol
- 2-Bromobenzyl chloride
Comparison
2-(2-Bromobenzyl)-4-methylphenol is unique due to the presence of both a bromine atom and a methyl group on the phenolic ring. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds. For example, 2-bromobenzyl alcohol lacks the methyl group, which can affect its solubility and reactivity in certain chemical reactions.
特性
CAS番号 |
5468-74-6 |
|---|---|
分子式 |
C14H13BrO |
分子量 |
277.16 g/mol |
IUPAC名 |
2-[(2-bromophenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C14H13BrO/c1-10-6-7-14(16)12(8-10)9-11-4-2-3-5-13(11)15/h2-8,16H,9H2,1H3 |
InChIキー |
ZNIDNYDBMKCRHD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)CC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




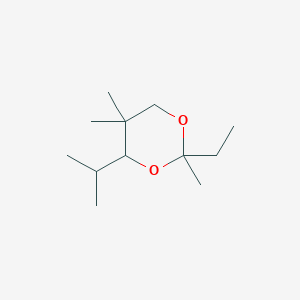
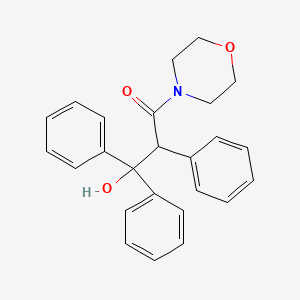

![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
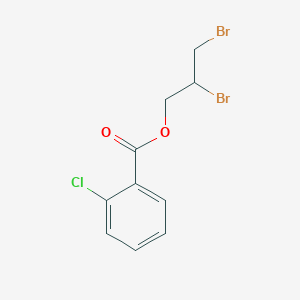
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)
![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)
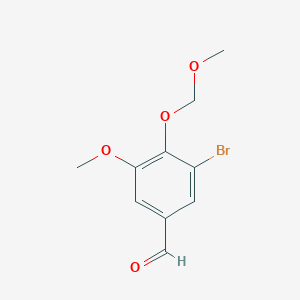
![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)
